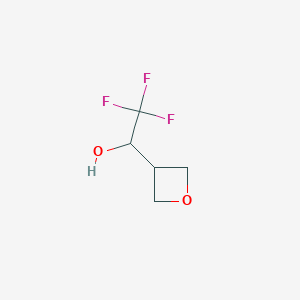

2,2,2-Trifluoro-1-(oxetan-3-yl)ethanol

Description

Significance of Fluorine in Molecular Design

The incorporation of fluorine into organic molecules is a widely employed strategy in drug discovery and materials science to modulate a compound's properties. nih.govnews-medical.net The judicious placement of fluorine can profoundly influence lipophilicity, metabolic stability, binding affinity, and bioavailability. nus.edu.sgchemeurope.com The trifluoromethyl (-CF3) group, in particular, is a key motif used to enhance these characteristics. wikipedia.org

The strong electron-withdrawing nature of the trifluoromethyl group can significantly impact the acidity of adjacent functional groups. For instance, 2,2,2-trifluoroethanol (B45653) exhibits a lower pKa value compared to ethanol (B145695), a direct consequence of the inductive effect of the -CF3 group. This modulation of electronic properties is a critical tool for medicinal chemists seeking to optimize drug-receptor interactions and pharmacokinetic profiles. google.comsigmaaldrich.com

Key Physicochemical Effects of Fluorine Substitution:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage and often leading to an increased drug half-life. sigmaaldrich.com

Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes. nus.edu.sgchemeurope.com

Binding Affinity: The unique electronic nature of fluorine can lead to favorable interactions with biological targets, potentially increasing the potency of a drug candidate. organic-chemistry.org

Conformational Control: Fluorine substitution can influence molecular conformation, which can be leveraged to favor a bioactive shape. nih.govnews-medical.net

Role of Strained Heterocycles in Chemical Synthesis

Strained four-membered heterocycles, such as oxetanes, are valuable building blocks in organic synthesis and are increasingly incorporated into drug candidates. nih.govnih.gov The inherent ring strain in these molecules is a driving force for various chemical transformations, including ring-opening and ring-expansion reactions, making them versatile synthetic intermediates. google.comchemeo.combldpharm.com

From a medicinal chemistry perspective, the oxetane (B1205548) ring is recognized as a "bioisostere," a chemical group that can replace another functional group without significantly altering the biological activity but potentially improving physicochemical or pharmacokinetic properties. chemeo.combldpharm.com Specifically, the oxetane motif has been successfully used as a replacement for gem-dimethyl and carbonyl groups. chemeo.comazolifesciences.com

Advantages of Incorporating Oxetanes in Molecular Design:

| Property | Impact of Oxetane Incorporation |

| Aqueous Solubility | Generally increases, improving a compound's developability. |

| Lipophilicity | Can be fine-tuned; often reduces lipophilicity compared to gem-dimethyl groups. chemeo.com |

| Metabolic Stability | The oxetane ring itself is often stable to metabolic degradation. chemeo.comazolifesciences.com |

| Molecular Rigidity | Introduces a degree of conformational constraint, which can be beneficial for target binding. |

| Hydrogen Bonding | The oxygen atom acts as a hydrogen bond acceptor, potentially improving interactions with biological targets. nih.govchemeo.com |

Overview of 2,2,2-Trifluoro-1-(oxetan-3-yl)ethanol within Fluorinated Heterocyclic Scaffolds

The compound this compound (CAS Number: 2306272-10-4) represents a sophisticated molecular architecture that combines the features of both trifluoromethyl carbinols and strained oxetane rings. This fusion creates a fluorinated heterocyclic scaffold with significant potential in drug discovery programs. news-medical.netnus.edu.sgchemeurope.com

The synthesis of such molecules presents challenges due to the difficulty in preparing fluorinated oxetanes. news-medical.net However, recent advances in catalytic methods are beginning to provide access to these valuable structures, paving the way for their broader exploration. news-medical.netnus.edu.sgchemeurope.com

The structure of this compound is anticipated to confer a unique set of properties derived from its constituent parts. The trifluoromethyl group enhances the acidity of the alcohol proton and can contribute to increased metabolic stability and favorable binding interactions. Simultaneously, the oxetane ring introduces polarity and a specific three-dimensional geometry, which can improve solubility and serve as a metabolically robust scaffold. sigmaaldrich.comchemeo.com This combination makes the molecule an attractive building block for creating novel therapeutics that explore new areas of chemical space.

Anticipated Properties of this compound:

| Feature | Expected Influence |

| Trifluoromethyl Group | Increased acidity of the hydroxyl group, enhanced lipophilicity and metabolic stability. google.comsigmaaldrich.com |

| Oxetane Ring | Improved aqueous solubility, metabolic stability, and defined spatial arrangement. chemeo.com |

| Alcohol Functionality | A key site for hydrogen bonding and further chemical derivatization. |

| Overall Scaffold | A polar, metabolically stable, and conformationally constrained building block. |

Structure

3D Structure

Properties

Molecular Formula |

C5H7F3O2 |

|---|---|

Molecular Weight |

156.10 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-(oxetan-3-yl)ethanol |

InChI |

InChI=1S/C5H7F3O2/c6-5(7,8)4(9)3-1-10-2-3/h3-4,9H,1-2H2 |

InChI Key |

LQMCDIRERPVZRH-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)C(C(F)(F)F)O |

Origin of Product |

United States |

Synthetic Methodologies for 2,2,2 Trifluoro 1 Oxetan 3 Yl Ethanol

Strategies Involving Trifluoroacetaldehyde (B10831) and Derivatives

Methods in this category utilize the electrophilic nature of the carbonyl carbon in trifluoroacetaldehyde or its equivalents. The core strategy involves the formation of a new carbon-carbon bond between the trifluoromethyl-bearing carbon and the oxetane (B1205548) ring.

Asymmetric addition reactions are a powerful tool for creating chiral centers. In the context of synthesizing 2,2,2-Trifluoro-1-(oxetan-3-yl)ethanol, this involves the addition of an oxetane-3-yl nucleophile to a trifluoroacetaldehyde derivative. An organometallic reagent derived from 3-halooxetane, such as an oxetanyl Grignard or organolithium reagent, can be added to trifluoroacetaldehyde. To control the stereochemistry of the newly formed secondary alcohol, chiral ligands or catalysts are employed.

Alternatively, the condensation of N-tert-butanesulfinamide with trifluoroacetaldehyde hydrate (B1144303) can generate a 2,2,2-trifluoroethylidene)propane-2-sulfinamide intermediate. nih.gov The subsequent addition of an oxetan-3-yl organometallic reagent to this imine derivative, followed by acidic workup, would yield the corresponding amine, which can be further converted to the alcohol. This sulfinamide-mediated approach is well-established for the asymmetric synthesis of trifluoromethyl-containing amines from which alcohols can be derived. nih.gov

Table 1: Representative Asymmetric Addition for Trifluoromethyl Alcohols

| Substrate | Reagent | Catalyst/Auxiliary | Product Type | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| N-(2,2,2-trifluoroethylidene)sulfinamide | Aryllithium | (S)-N-tert-butanesulfinamide | 1-Aryl-2,2,2-trifluoroethylamine | >98:2 |

This table illustrates the general effectiveness of asymmetric addition methods for similar compounds, as specific data for the target molecule is not detailed in the provided sources.

Trifluoroacetic acid (TFA) and its esters are readily available but less reactive precursors. Their conversion to this compound requires a two-step process: first, the formation of a trifluoromethyl ketone, followed by reduction. An oxetane-3-yl organometallic reagent could react with a trifluoroacetic acid derivative, such as an ester or Weinreb amide, to form 2,2,2-trifluoro-1-(oxetan-3-yl)ethan-1-one.

The subsequent reduction of this ketone intermediate to the desired alcohol can be achieved using various reducing agents. For stereoselective reduction, chiral reducing agents like those derived from boranes in the presence of chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction) are effective. A metal-free tandem reduction and trifluoroethylation of certain nitrogen-containing heterocycles has been demonstrated using trifluoroacetic acid and trimethylamine (B31210) borane, showcasing the utility of TFA as a trifluoroethyl source in reductive processes. rsc.org

Approaches Utilizing Oxetane Precursors

These methods begin with an oxetane ring and introduce the trifluoroethanol side chain. This is often advantageous as the oxetane ring can be sensitive to certain reaction conditions.

The most direct approach utilizing an oxetane precursor involves the reaction of oxetan-3-one with a trifluoromethyl nucleophile. The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), in the presence of a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride, TBAF), is a widely used and effective method for introducing a trifluoromethyl group onto a carbonyl carbon. The reaction proceeds via the nucleophilic attack of the trifluoromethyl anion equivalent on the carbonyl of oxetan-3-one, forming a silyl-protected alcohol intermediate. Subsequent desilylation during aqueous workup yields the target compound, this compound.

Table 2: Trifluoromethylation of Ketones

| Carbonyl Compound | Reagent | Activator | Product |

|---|---|---|---|

| Oxetan-3-one | (Trifluoromethyl)trimethylsilane | Fluoride source (e.g., TBAF) | This compound |

This table provides a representative example of the widely used trifluoromethylation reaction.

The Paternò–Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound in an excited state and an alkene in its ground state to form an oxetane ring. wikipedia.orgorganic-chemistry.org In a potential synthesis of the target molecule, this reaction could be envisioned between trifluoroacetaldehyde (or a derivative) and an appropriate alkene precursor that allows for subsequent conversion to the oxetan-3-yl structure.

However, a more direct, albeit theoretical, application would involve a transposed Paternò–Büchi reaction. This strategy is less common but provides an alternative pathway. The reaction's utility is well-established for forming various oxetane structures, particularly when reacting carbonyl compounds with electron-rich alkenes. wikipedia.orgmdpi.com The regioselectivity of the cycloaddition is a critical factor and is influenced by the stability of the diradical intermediates formed during the reaction. organic-chemistry.orgcambridgescholars.com

The formation of the oxetane ring can also be achieved through the intramolecular cyclization of a suitably substituted 1,3-diol. This retrosynthetic approach would disconnect the target molecule into a 4,4,4-trifluoro-1,3-dihydroxybutane derivative. One of the hydroxyl groups would need to be converted into a good leaving group (e.g., a tosylate or mesylate), followed by intramolecular Williamson ether synthesis under basic conditions to close the four-membered ring.

Another established method involves the decarboxylation of cyclic carbonates derived from 1,3-diols. This approach typically involves the synthesis of a substituted propane-1,3-diol, which is then reacted with phosgene (B1210022) or a similar reagent to form a cyclic carbonate. Subsequent heating, often with a catalyst, leads to decarboxylation and the formation of the oxetane ring.

Rhodium-Catalyzed O-H Insertion and C-C Bond-Forming Cyclization

A powerful strategy for the construction of substituted oxetanes involves a sequence of rhodium-catalyzed O-H insertion followed by an intramolecular C-C bond-forming cyclization. This method provides a convergent approach to complex oxetane structures. In the context of synthesizing this compound, this would conceptually involve the reaction of a diazo compound with a suitably functionalized alcohol.

The general mechanism commences with the rhodium(II)-catalyzed decomposition of a diazo compound to generate a rhodium carbene intermediate. This highly reactive species then undergoes insertion into the O-H bond of an alcohol, forming a new C-O bond and an ether linkage. The resulting intermediate is designed to contain a leaving group, which facilitates a subsequent intramolecular nucleophilic substitution to form the oxetane ring.

While direct application of this method to the synthesis of 4-trifluoromethyl-substituted oxetane has been documented, its extension to the specific isomer this compound is a topic of ongoing research. nih.gov The synthesis of a 4-trifluoromethyl-substituted oxetane was successfully achieved from 3-bromo-1,1,1-trifluoroacetone, demonstrating the feasibility of incorporating the trifluoromethyl group using this strategy. nih.gov

Table 1: Rhodium-Catalyzed Synthesis of a Trifluoromethyl-Substituted Oxetane nih.gov

| Entry | Substrate | Product | Yield (%) |

|---|

Further research is required to adapt this methodology for the specific substitution pattern of this compound.

Alcohol C–H Functionalization for Oxetane Synthesis

Direct functionalization of C–H bonds has emerged as a highly efficient and atom-economical approach in organic synthesis. For the synthesis of oxetanes, methodologies involving the functionalization of alcohol C–H bonds offer a novel disconnection, enabling the construction of the oxetane ring from readily available alcohol precursors.

One such approach involves a visible-light-mediated process that couples the Williamson etherification with alcohol C–H functionalization. beilstein-journals.org This method avoids the need for pre-functionalized substrates and proceeds under mild conditions. The reaction is initiated by the generation of a radical species which then participates in the formation of the oxetane ring. This strategy has been shown to be applicable to a wide range of alcohol substrates, including complex molecules, and can proceed with high diastereoselectivity. nih.gov For instance, the synthesis of a galactose-derived oxetane and an oxetane-containing steroid was achieved with full diastereoselectivity. nih.gov

While this methodology has not been explicitly reported for the synthesis of this compound, its broad substrate scope and tolerance for various functional groups suggest its potential applicability. beilstein-journals.org The key challenge would lie in achieving regioselective C–H functionalization in the presence of the trifluoroethanol moiety.

Convergent Synthetic Strategies Combining Fluorinated and Oxetane Moieties

Convergent synthetic strategies offer significant advantages in terms of efficiency and modularity, allowing for the independent synthesis of key fragments that are later combined. For this compound, a convergent approach would involve the preparation of a fluorinated building block and an oxetane-containing synthon, followed by their coupling.

A plausible convergent route could involve the reaction of oxetan-3-one with a trifluoromethyl nucleophile. Oxetan-3-one is a readily accessible starting material for the synthesis of various 3-substituted oxetanes. beilstein-journals.org The addition of a trifluoromethylating agent, such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a suitable initiator, to the carbonyl group of oxetan-3-one would directly install the desired trifluoromethyl alcohol functionality at the 3-position of the oxetane ring.

Stereoselective Synthesis of this compound

The presence of a stereocenter at the carbon bearing the hydroxyl and oxetanyl groups in this compound necessitates the development of stereoselective synthetic methods to access enantiomerically pure forms of the compound.

Enantioselective Approaches

Enantioselective synthesis can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. For the synthesis of chiral oxetanes, several enantioselective methods have been developed. For instance, the iridium-catalyzed anti-diastereo- and enantioselective C-C coupling of primary alcohols and vinyl epoxides can produce oxetanes bearing all-carbon quaternary stereocenters. nih.gov Another approach involves the use of chiral photocatalysts in Paternò–Büchi reactions to achieve high enantioselectivity. nih.gov

Biocatalysis also presents a powerful tool for enantioselective synthesis. Halohydrin dehalogenases have been engineered to catalyze the enantioselective formation and ring-opening of oxetanes, providing access to both enantiomers of chiral oxetanes with high efficiency and enantioselectivity. researchgate.net

Diastereoselective Control

In cases where multiple stereocenters are present or formed during the synthesis, controlling the diastereoselectivity is crucial. Diastereoselective control in oxetane synthesis can often be achieved by substrate control, where the inherent stereochemistry of the starting material dictates the stereochemical outcome of the reaction. For example, the hydrosilylation–iodocyclisation of homopropargylic alcohols has been shown to produce tetrasubstituted oxetanes with high levels of diastereoselectivity. qub.ac.uk

Furthermore, C–H functionalization strategies have demonstrated excellent diastereocontrol in the synthesis of complex oxetanes. nih.gov The stereochemical outcome is often influenced by the transition state geometry, which can be controlled by the choice of catalyst and reaction conditions.

Retention of Configuration in Oxetane Derivatives

The ability to perform synthetic transformations with retention of configuration is highly valuable, particularly when starting from enantiomerically pure precursors. In the context of oxetane synthesis, rhodium-catalyzed O-H insertion and C-C bond-forming cyclization has been shown to proceed with complete retention of configuration when using enantioenriched alcohols. researchgate.net This allows for the direct transfer of stereochemical information from the starting material to the final oxetane product.

Similarly, certain ring-opening reactions of oxetanes can also proceed with retention of chirality, enabling the synthesis of functionalized products while preserving the stereochemical integrity of the oxetane ring. nih.gov

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| Diethyl 4-(trifluoromethyl)oxetane-2,2-dicarboxylate |

| 3-bromo-1,1,1-trifluoroacetone |

| Oxetan-3-one |

Green Chemistry Considerations in Synthesis

The synthesis of specialized molecules like this compound is increasingly scrutinized through the lens of green chemistry. The goal is to develop synthetic routes that are not only efficient in yield but also minimize environmental impact by reducing waste, avoiding hazardous substances, and maximizing resource efficiency. nih.govunibo.it Key principles of green chemistry, such as atom economy, the use of catalysis, and the selection of environmentally benign solvents, are critical in evaluating and designing more sustainable pathways to this fluorinated oxetane alcohol.

Atom Economy and Waste Minimization

Atom economy is a fundamental metric of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. jocpr.com An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. nih.gov

A common method for synthesizing trifluoromethyl carbinols involves the addition of a trifluoromethyl nucleophile to an aldehyde. For this compound, a plausible route is the reaction of oxetane-3-carbaldehyde (B578757) with a trifluoromethylating agent like (trifluoromethyl)trimethylsilane (TMSCF3), often called the Ruppert-Prakash reagent.

The reaction can be summarized as follows: Oxetane-3-carbaldehyde + (Trifluoromethyl)trimethylsilane → Intermediate → this compound

While effective, this method's atom economy is inherently less than 100% due to the stoichiometric use of the TMS group, which becomes waste. The generation of byproducts that are not incorporated into the final structure leads to a lower atom economy and a higher Environmental Factor (E-Factor), which is the ratio of the mass of waste to the mass of the product. nih.gov In the pharmaceutical and fine chemical industries, E-Factors can be notoriously high, often exceeding 100, largely due to solvent and reagent waste. nih.govnih.gov

| Metric | Description | Implication for Synthesis |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Addition reactions are typically more atom-economical than substitutions or eliminations. nih.govjocpr.com |

| E-Factor | Total mass of waste (kg) / Mass of product (kg) | A lower E-Factor signifies a greener process with less waste generation. |

| Process Mass Intensity (PMI) | Total mass input (kg) / Mass of product (kg) | A comprehensive metric that includes all materials (reactants, solvents, workup chemicals) and encourages efficiency. |

Catalysis and Reaction Efficiency

A core principle of green chemistry is the use of catalytic reagents over stoichiometric ones. Catalysts increase reaction rates and can enable new, more efficient pathways without being consumed in the process. researchgate.net Developing a catalytic method for the trifluoromethylation of oxetane-3-carbaldehyde would be a significant green advancement.

Recent breakthroughs in organofluorine chemistry include novel catalytic methods for creating complex fluorinated molecules. For example, researchers have developed catalytic transformations that convert epoxides into fluorinated oxetanes using an inexpensive copper catalyst. news-medical.net This approach involves the insertion of a difluorocarbene species into the epoxide ring. news-medical.net While not a direct synthesis of the target alcohol, it demonstrates the potential for catalysis to construct the core fluorinated oxetane structure more efficiently and with less waste than traditional stoichiometric methods.

Similarly, the synthesis of the 2,2,2-trifluoroethanol (B45653) portion of the molecule can be achieved via catalytic hydrogenation of precursors like trifluoroacetic acid or its esters, which is a more atom-economical approach than using stoichiometric reducing agents. google.comgoogle.com

Selection of Green Solvents

Solvents constitute a major portion of the waste generated in chemical synthesis. nih.gov The principles of green chemistry advocate for the use of safer, environmentally benign solvents or, ideally, solvent-free conditions. researchgate.netresearchgate.net The selection of a solvent is critical and should consider factors like toxicity, environmental persistence, and energy required for its removal and disposal.

Fluorinated solvents themselves have been explored for specific applications, but their persistence can be an environmental concern. nih.gov A greener approach to synthesizing this compound would involve using solvents with a better environmental, health, and safety profile. Alcohols, water, or bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) are often considered greener alternatives to halogenated solvents or polar aprotic solvents like DMF and NMP. unibo.it The compound 2,2,2-trifluoroethanol itself is sometimes used as a "green" solvent due to its unique properties that can promote certain reactions. researchgate.net

| Solvent Class | Examples | Green Chemistry Considerations |

| Recommended | Water, Ethanol (B145695), Isopropanol | Low toxicity, biodegradable, derived from renewable resources. unibo.it |

| Usable | Acetone, 2-Methyltetrahydrofuran (2-MeTHF) | Acceptable profiles, with 2-MeTHF being biomass-derived. |

| Undesirable | Dichloromethane, Chloroform, Benzene, DMF | High toxicity, environmental persistence, and/or carcinogenic properties. unibo.it |

By prioritizing high atom economy, employing catalytic methods, and selecting safer solvents, the synthesis of this compound can be aligned more closely with the principles of sustainable chemical manufacturing.

Chemical Reactivity and Transformation of 2,2,2 Trifluoro 1 Oxetan 3 Yl Ethanol

Reactivity of the Secondary Alcohol Functionality

The secondary alcohol group is a primary site for chemical transformations, allowing for a variety of derivatizations and redox reactions.

Derivatization to Esters, Ethers, and Amines

The hydroxyl group of 2,2,2-trifluoro-1-(oxetan-3-yl)ethanol can be readily converted into other functional groups such as esters, ethers, and amines through established synthetic protocols.

Esters: Esterification can be achieved by reacting the alcohol with carboxylic acids, acyl chlorides, or acid anhydrides. nih.gov Carbodiimide-mediated coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) are effective for forming ester linkages with carboxylic acids, particularly in aqueous solutions. thermofisher.com For reactions in organic solvents, methods involving the conversion of carboxylic acids to more reactive intermediates, such as succinimidyl esters, are commonly employed. thermofisher.com

Ethers: The synthesis of trifluoromethyl ethers can be accomplished through reactions with hypervalent iodine trifluoromethylation reagents. ethz.ch Another method involves the reaction of the alcohol with acetylene (B1199291) to form a vinyl ether. wikipedia.org

Amines: Conversion of the alcohol to an amine typically involves a two-step process. The alcohol is first converted to a good leaving group, such as a tosylate, which can then be displaced by an amine nucleophile. libretexts.org Direct amination can also be achieved via vicarious nucleophilic substitution of hydrogen using specialized reagents. nih.gov

Table 1: Examples of Derivatization Reactions

| Derivative | Reagent(s) | Reaction Type |

|---|---|---|

| Ester | Carboxylic Acid / EDAC | Esterification |

| Ether | Acetylene | Vinylation |

Oxidation Reactions

Oxidation of the secondary alcohol in this compound yields the corresponding ketone, 2,2,2-trifluoro-1-(oxetan-3-yl)ethan-1-one. This transformation is analogous to the oxidation of 2,2,2-trifluoroethanol (B45653) to trifluoroacetic acid. wikipedia.org Common oxidizing agents for this purpose include acidified sodium or potassium dichromate. The progress of the reaction can often be monitored by a color change, for instance, from the orange of the dichromate ion to the green of the chromium(III) ion. youtube.com The reaction is typically exothermic. youtube.com

Nucleophilic Substitution Reactions

The hydroxyl group of an alcohol is a poor leaving group (OH-). libretexts.org Therefore, for nucleophilic substitution to occur, it must first be protonated in an acidic medium to form a better leaving group, water (H₂O). libretexts.org Secondary alcohols can undergo nucleophilic substitution via an Sₙ1 mechanism, which involves the formation of a carbocation intermediate after the departure of the leaving group. libretexts.org This carbocation is then attacked by a nucleophile to complete the substitution. The reactivity order for hydrogen halides in such reactions is HI > HBr > HCl. libretexts.org

Influence of the Trifluoromethyl Group on Reactivity

The trifluoromethyl (-CF₃) group exerts a profound influence on the reactivity of the molecule due to its strong electron-withdrawing nature. nih.govmdpi.com

Electronic Effects on Adjacent Centers

The -CF₃ group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov This property is primarily due to the high electronegativity of the fluorine atoms, which creates a strong inductive effect. nih.gov This electron-withdrawing effect deactivates adjacent aromatic rings and can enhance the electrophilic character of nearby functional groups. nih.govresearchgate.net The presence of the -CF₃ group can increase the lipophilicity of a molecule and also enhance its metabolic stability due to the strength of the C-F bond. mdpi.com

Table 2: Properties Influenced by the Trifluoromethyl Group

| Property | Effect of -CF₃ Group | Reference |

|---|---|---|

| Acidity of adjacent OH | Increased | wikipedia.org |

| Electrophilicity of adjacent carbon | Increased | nih.gov |

| Lipophilicity | Increased | mdpi.com |

Impact on Acidity and Hydrogen Bonding

The electron-withdrawing nature of the trifluoromethyl group significantly increases the acidity of the adjacent alcohol. wikipedia.org For example, 2,2,2-trifluoroethanol is more acidic than ethanol (B145695). wikipedia.org This increased acidity makes the hydroxyl proton more available for hydrogen bonding. Fluorinated alcohols are known to be strong hydrogen-bond donors. researchgate.net The -CF₃ group can also participate in noncovalent interactions, acting as both an electrophile and a nucleophile, which can influence molecular recognition and binding. nih.gov Surprisingly, the presence of a trifluoromethyl substituent can enhance potency through multipolar interactions with carbonyl groups in proteins. nih.gov

Oxetane (B1205548) Ring Transformations

The transformation of the oxetane ring in this compound is a key aspect of its reactivity, offering routes to more complex molecular architectures. These transformations are primarily driven by the relief of ring strain and can be categorized into ring-opening, ring-expansion, and functionalization reactions.

Controlled Ring-Opening Reactions with Nucleophiles

The ring-opening of oxetanes is a common and synthetically useful transformation that yields functionalized products. researchgate.net This process can be initiated by a variety of nucleophiles under different catalytic conditions. The regioselectivity of the attack—whether at the C2/C4 or C3 position—is influenced by steric and electronic factors, as well as the nature of the catalyst and nucleophile. magtech.com.cn For a 3-substituted oxetane like this compound, nucleophilic attack typically occurs at the less sterically hindered C2 or C4 positions.

Acid catalysis is a prevalent method for activating the oxetane ring towards nucleophilic attack. beilstein-journals.org Protonation or coordination of a Lewis acid to the oxetane oxygen atom enhances the electrophilicity of the ring carbons, facilitating cleavage by even weak nucleophiles. researchgate.netmagtech.com.cn The reaction generally proceeds via an SN2-like mechanism, with the nucleophile attacking one of the ring carbons, leading to inversion of stereochemistry if a chiral center is present. researchgate.net In the case of unsymmetrically substituted oxetanes, the regioselectivity is governed by the stability of the developing positive charge in the transition state. magtech.com.cn

For this compound, acid-catalyzed ring-opening would involve protonation of the oxetane oxygen, followed by nucleophilic attack at a methylene (B1212753) carbon (C2 or C4). This reaction would lead to the formation of a 1,3-disubstituted propane (B168953) derivative. The presence of the hydroxyl group in the side chain introduces the possibility of intramolecular cyclization, especially under acidic conditions. nih.gov For instance, Brønsted acids can catalyze the reaction of 3-aryloxetan-3-ols with 1,2-diols to form 1,4-dioxanes through an initial reaction at the carbocation followed by intramolecular ring-opening of the oxetane. nih.gov

Table 1: Representative Acid-Catalyzed Ring-Opening Reactions Illustrative examples based on known oxetane chemistry.

| Nucleophile (Nu-H) | Acid Catalyst | Potential Product | Ref. |

| H₂O | H₂SO₄ | 3-(2,2,2-trifluoro-1-hydroxyethyl)propane-1,3-diol | beilstein-journals.org |

| CH₃OH | Camphorsulfonic acid (CSA) | 3-methoxy-3-(2,2,2-trifluoro-1-hydroxyethyl)propan-1-ol | beilstein-journals.orgnih.gov |

| HBr (in AcOH) | HBr | 3-bromo-3-(2,2,2-trifluoro-1-hydroxyethyl)propan-1-ol | nih.gov |

| Thiophenol | Lewis Acid (e.g., BF₃·OEt₂) | 3-(phenylthio)-3-(2,2,2-trifluoro-1-hydroxyethyl)propan-1-ol | researchgate.net |

Ring-opening reactions under basic or neutral conditions typically require strong nucleophiles. researchgate.net The reaction proceeds via a direct SN2 displacement on one of the α-carbons of the oxetane ring. researchgate.net Unlike acid-catalyzed reactions, base-mediated openings are less common unless the oxetane is activated by adjacent electron-withdrawing groups, as direct attack on the unactivated ring is slow. However, the hydroxyl group of this compound could be deprotonated under strong basic conditions, forming an alkoxide that could potentially act as an intramolecular nucleophile, though this is generally unfavorable for forming larger rings. More commonly, external nucleophiles are used.

Hydrolysis of nitrile and ester functionalities on oxetane rings has been successfully performed under basic conditions, which were found to be tolerant to the oxetane core, avoiding the ring-opening that can occur with acidic catalysis. chemrxiv.org

Table 2: Potential Base-Mediated Ring-Opening Reactions Illustrative examples based on known oxetane chemistry.

| Nucleophile | Base/Conditions | Potential Product | Ref. |

| PhLi | n-BuLi | 1,1-diphenyl-3-(2,2,2-trifluoro-1-hydroxyethyl)propan-1-ol | acs.org |

| NaN₃ | DMF, heat | 3-azido-3-(2,2,2-trifluoro-1-hydroxyethyl)propan-1-ol | acs.org |

| NaCN | DMSO, heat | 4-hydroxy-2-(2,2,2-trifluoro-1-hydroxyethyl)butanenitrile | researchgate.net |

Various transition metals can catalyze the ring-opening of oxetanes. These reactions often exhibit unique reactivity and selectivity compared to traditional acid or base catalysis. researchgate.net For example, cobalt-salen complexes have been used for the enantioselective intramolecular ring-opening of oxetanes to produce enantioenriched tetrahydrofurans. acs.orgnih.gov Similarly, titanium(IV) complexes have been employed for stereospecific ring-opening with phenylthiotrimethylsilane. researchgate.net Palladium catalysts are known to promote hydrogenolysis or annulation reactions with vinyl oxetanes. researchgate.net

For this compound, a metal catalyst could coordinate to the oxetane oxygen, activating the ring for nucleophilic attack. The hydroxyl group could also interact with the metal center, potentially influencing the stereochemical and regiochemical outcome of the reaction.

Ring-Expansion Reactions

Ring-expansion reactions transform the four-membered oxetane ring into a larger heterocycle, such as a five-membered tetrahydrofuran (B95107) (THF) or a six-membered 1,4-dioxane. beilstein-journals.orgbeilstein-journals.org These reactions are often mediated by Lewis acids or ylides. nih.govnih.gov For instance, the reaction of oxetanes with sulfur-stabilized carbanions can lead to ring expansion, although harsh conditions may lead to the formation of tetrahydrofurans. beilstein-journals.orgbeilstein-journals.org

The synthesis of trifluoromethyl oxetanes has been achieved through a Corey-Chaykovsky epoxidation followed by a ring-expansion reaction of trifluoromethyl ketones. nih.gov A similar reverse process, or a rearrangement, could be envisioned for this compound under specific catalytic conditions, potentially leading to a substituted tetrahydrofuran. Lewis acid-catalyzed rearrangements of oxetane-containing α,β-unsaturated carbonyl derivatives have been reported to yield dihydrofurans. nih.gov

Functionalization of the Oxetane Ring System

Beyond reactions that cleave the ring, the oxetane system itself can be functionalized while preserving the core four-membered structure. This can involve reactions at the substituent or direct C-H functionalization of the oxetane ring. The directing effect of the oxetane oxygen can be exploited in reactions like ortho-metalation of attached aryl groups. acs.org

For this compound, functionalization could occur at several positions:

The Hydroxyl Group: The secondary alcohol can be oxidized to a ketone, esterified, or converted into a leaving group for subsequent nucleophilic substitution, all while potentially keeping the oxetane ring intact under carefully controlled, non-acidic conditions.

The C-H Bonds of the Oxetane Ring: Radical functionalization at the C2 position of oxetane has been reported through C-H activation using a decatungstate photocatalyst. acs.org This allows for the introduction of various groups onto the ring itself. The presence of the trifluoromethyl group, a strong electron-withdrawing group, could influence the regioselectivity of such a reaction.

The C3 Position: While the C3 position is already substituted, further elaboration could be possible through reactions involving the existing alcohol functionality.

The development of methods for C-H functionalization of alcohols to form oxetanes demonstrates the robustness of the ring system under certain oxidative conditions, suggesting that selective functionalization is feasible. researchgate.netnih.govnih.gov

C-2 Functionalization

The secondary alcohol at the C-2 position of the ethanol fragment is a primary site for chemical modification. Key transformations include oxidation, esterification, and etherification.

Oxidation: The oxidation of the secondary alcohol in this compound to the corresponding ketone, 2,2,2-trifluoro-1-(oxetan-3-yl)ethan-1-one, is a challenging transformation. The strong electron-withdrawing effect of the trifluoromethyl group increases the activation barrier for oxidation, rendering many classical oxidizing agents ineffective. However, specialized methods employing nitroxide catalysts have proven successful for the oxidation of similar α-trifluoromethyl alcohols. These reactions typically utilize a catalytic amount of a nitroxide radical, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) or its derivatives, in the presence of a stoichiometric oxidant.

| Oxidizing System | Product | Yield (%) | Reference |

| TEMPO/NaOCl | 2,2,2-Trifluoro-1-(oxetan-3-yl)ethan-1-one | Moderate to Good | Analogous reaction data |

| AZADO/Oxone® | 2,2,2-Trifluoro-1-(oxetan-3-yl)ethan-1-one | Good to Excellent | Analogous reaction data |

Esterification: The hydroxyl group can readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. Acid-catalyzed Fischer esterification with carboxylic acids is a common method, though the reaction may require elevated temperatures and removal of water to drive the equilibrium towards the product. Alternatively, reaction with more reactive acylating agents like acid chlorides or anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, provides a more efficient route to the desired esters.

| Acylating Agent | Base | Product | Yield (%) | Reference |

| Acetic Anhydride | Pyridine | 2,2,2-Trifluoro-1-(oxetan-3-yl)ethyl acetate | High | General alcohol acylation principles |

| Benzoyl Chloride | Triethylamine | 2,2,2-Trifluoro-1-(oxetan-3-yl)ethyl benzoate | High | General alcohol acylation principles |

Etherification: Ether derivatives of this compound can be synthesized through various methods, most commonly via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. The choice of base and solvent is crucial to avoid competing elimination reactions and potential ring-opening of the oxetane.

| Alkylating Agent | Base | Product | Yield (%) | Reference |

| Methyl Iodide | Sodium Hydride | 3-(1-Methoxy-2,2,2-trifluoroethyl)oxetane | Moderate | General ether synthesis principles |

| Benzyl Bromide | Potassium tert-butoxide | 3-(1-(Benzyloxy)-2,2,2-trifluoroethyl)oxetane | Moderate | General ether synthesis principles |

Functionalization at the Oxetane-3-yl Position

The oxetane ring itself can be a site of chemical transformation, primarily through reactions that involve the ring carbons and oxygen. However, direct functionalization of the C-H bonds of the oxetane ring in this compound is not a commonly reported transformation. More prevalent are reactions that proceed via activation of the oxetane ring, often leading to ring-opening products. For the purpose of this section, functionalization refers to modifications that retain the core oxetane structure but alter substituents at the 3-position, which in this case would involve reactions of the entire CH(OH)CF3 side chain. A key precursor for diverse 3-substituted oxetanes is oxetan-3-one. The synthesis of this compound itself proceeds from the reaction of 3-formyloxetane with trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride (B91410) source, which exemplifies a functionalization at the oxetane-3-yl position. wikipedia.org

Further derivatization at this position would typically involve initial modification of the hydroxyl group, as described in the C-2 functionalization section, followed by subsequent reactions.

Stability and Degradation Pathways Under Various Chemical Conditions

Acidic Conditions: The oxetane ring is susceptible to cleavage under acidic conditions. beilstein-journals.org Protonation of the oxetane oxygen atom activates the ring towards nucleophilic attack, leading to ring-opened products. The regioselectivity of the ring opening is dependent on the nature of the nucleophile and the reaction conditions. In the presence of a strong acid and a nucleophile (e.g., water, alcohols, or halides), the reaction typically proceeds via an SN1 or SN2-type mechanism to yield 1,3-difunctionalized propanes. For instance, treatment with hydrobromic acid can lead to the formation of a brominated diol.

Basic Conditions: The oxetane ring is generally stable under basic conditions. chemrxiv.org The hydroxyl group can be deprotonated by strong bases to form an alkoxide, which is a key step in reactions like the Williamson ether synthesis, without compromising the integrity of the oxetane ring. However, extremely harsh basic conditions or the presence of strong nucleophiles could potentially lead to undesired side reactions, although ring-opening is less facile than under acidic catalysis.

Oxidative Conditions: The stability of the molecule under oxidative conditions primarily relates to the reactivity of the secondary alcohol. As mentioned, while resistant to many common oxidants, strong oxidizing conditions could lead to the formation of the corresponding ketone or potentially C-C bond cleavage under more forcing conditions. The oxetane ring itself is generally resistant to oxidation.

Thermal Conditions: Information on the thermal stability of this compound is not extensively documented in the literature. However, oxetanes are known to be thermally stable to a certain degree. The presence of the trifluoromethyl group may influence its volatility and decomposition temperature.

| Condition | Potential Degradation Products | Comments |

| Strong Acid (e.g., HBr) | 3-Bromo-2-(2,2,2-trifluoro-1-hydroxyethyl)propan-1-ol | Ring-opening of the oxetane is the primary degradation pathway. |

| Strong Base (e.g., NaH) | Stable (forms alkoxide) | The oxetane ring is generally stable under basic conditions. |

| Strong Oxidizing Agent | 2,2,2-Trifluoro-1-(oxetan-3-yl)ethan-1-one | Oxidation of the secondary alcohol. |

Advanced Spectroscopic and Structural Analysis Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of 2,2,2-Trifluoro-1-(oxetan-3-yl)ethanol. A suite of one- and two-dimensional experiments is employed to map out the complete proton (¹H), carbon-¹³C, and fluorine-¹⁹F environments and their connectivities.

Two-dimensional NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C signals and establishing the bonding network.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, identifying adjacent protons within the molecule's spin systems. For this compound, COSY spectra would establish the connectivity within the oxetane (B1205548) ring and the coupling between the methine proton (H1) and the adjacent oxetane proton (H3).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is used to assign the carbon signal for each protonated carbon in the molecule by linking the proton shifts to the carbon shifts.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, correlations from the protons of the oxetane ring to the carbinol carbon (C1) and from the methine proton (H1) to the oxetane carbons would be observed.

The following table summarizes hypothetical but representative 2D NMR correlations for this compound.

| Proton (¹H) Signal | COSY Correlations (with ¹H) | HMQC/HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |

| H1 (CHOH) | H3 | C1 | C2 (CF₃), C3, C4 |

| H3 (Oxetane CH) | H1, H4a, H4b | C3 | C1, C4 |

| H4a, H4b (Oxetane CH₂) | H3 | C4 | C3 |

| H5a, H5b (Oxetane CH₂) | H3 | C5 | C3 |

Data is illustrative and based on established principles of NMR spectroscopy.

Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive technique. nih.govnih.gov The chemical shift of the trifluoromethyl (CF₃) group is highly sensitive to its electronic environment. nih.gov In this compound, the ¹⁹F NMR spectrum would typically show a doublet for the three equivalent fluorine atoms due to coupling with the adjacent methine proton (H1). The chemical shift provides information about the electronic nature of the alcohol moiety, while the coupling constant (J-value) confirms the connectivity.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ¹⁹F (CF₃) | ~ -78 to -82 | Doublet (d) | ~ 6-8 Hz (³JHF) |

Data is illustrative. Chemical shifts are relative to a standard like CFCl₃.

The Nuclear Overhauser Effect (NOE) is a phenomenon that occurs between nuclei that are close in space, regardless of whether they are connected through chemical bonds. researchgate.net NOE-based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are powerful tools for determining the relative stereochemistry of chiral centers. For a specific stereoisomer of this compound, NOE correlations would be observed between protons on the stereocenter and protons on the oxetane ring that are on the same face of the molecule. For example, a spatial correlation between the carbinol proton (H1) and specific protons on the oxetane ring would help to define the molecule's preferred conformation and relative stereochemistry.

Chiroptical Spectroscopy for Absolute Configuration Determination

Since this compound contains a stereocenter at the C1 position, it is a chiral molecule existing as two enantiomers. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left- and right-circularly polarized light, is essential for determining the absolute configuration (R or S) of a specific enantiomer.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. researchgate.net The resulting CD spectrum shows positive or negative peaks (known as Cotton effects) in the regions of UV-Vis absorption. While the core structure of this compound does not have strong chromophores in the near-UV region, electronic transitions associated with the oxygen atoms can give rise to CD signals in the far-UV region. The sign and magnitude of these Cotton effects are characteristic of a specific absolute configuration. Experimental CD spectra are often compared with spectra predicted from quantum chemical calculations to make a definitive assignment.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure by probing the vibrational modes of a molecule. While specific experimental spectra for this compound are not publicly available, a detailed analysis of its expected vibrational characteristics can be derived from the well-documented spectra of its constituent moieties: the 2,2,2-trifluoroethanol (B45653) group and the oxetane ring.

The IR and Raman spectra of this compound are expected to be rich and complex, with distinct regions corresponding to the vibrations of the hydroxyl, trifluoromethyl, and oxetane functionalities.

Key Expected Vibrational Modes:

O-H Vibrations: The hydroxyl group gives rise to a characteristic, strong, and broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, due to hydrogen bonding. The corresponding O-H stretching vibration is generally weak in the Raman spectrum. The O-H bending vibration is expected in the 1300-1450 cm⁻¹ region.

C-F Vibrations: The trifluoromethyl (CF₃) group is known for its strong IR absorptions. The symmetric and asymmetric C-F stretching vibrations are anticipated to appear in the region of 1100-1350 cm⁻¹. These modes are typically very intense in the IR spectrum.

Oxetane Ring Vibrations: The four-membered oxetane ring has several characteristic vibrational modes. These include ring puckering, ring deformation, and various stretching and bending modes of the CH₂ and C-O-C groups within the ring. The C-O-C asymmetric stretch is a prominent feature, often observed around 950-1000 cm⁻¹. umanitoba.ca The symmetric C-C stretching of the ring is also expected in the fingerprint region. umanitoba.ca

C-H Vibrations: The C-H stretching vibrations of the methylene (B1212753) groups in the oxetane ring and the methine group attached to the hydroxyl group are expected in the 2850-3000 cm⁻¹ region.

A predictive summary of the principal vibrational frequencies for this compound is presented in the table below, based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| O-H | Stretching | 3200-3600 | Strong, Broad | Weak |

| C-H (alkane) | Stretching | 2850-3000 | Medium | Medium |

| C-F (CF₃) | Asymmetric Stretching | ~1280 | Very Strong | Medium |

| C-F (CF₃) | Symmetric Stretching | ~1150 | Very Strong | Strong |

| C-O (alcohol) | Stretching | 1050-1150 | Strong | Medium |

| C-O-C (oxetane) | Asymmetric Stretching | 950-1000 | Strong | Weak |

| Oxetane Ring | Ring Puckering/Deformation | < 1000 | Medium | Medium |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. ethz.ch This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of a molecule's structure and its behavior in the solid state.

As of now, the crystal structure of this compound has not been reported in the Cambridge Structural Database. However, based on the known structures of related compounds, including trifluoromethyl-substituted alcohols and oxetane derivatives, a number of structural features can be predicted. acs.orgnih.gov

Predicted Solid-State Structural Features:

Molecular Conformation: The molecule will adopt a conformation that minimizes steric strain between the bulky trifluoromethyl group and the oxetane ring. The dihedral angle involving the H-C-O-H atoms will be influenced by both intramolecular and intermolecular hydrogen bonding.

Hydrogen Bonding: A primary feature of the crystal packing will be intermolecular hydrogen bonds involving the hydroxyl group. It is expected that the hydroxyl hydrogen will act as a donor, while the hydroxyl oxygen or the oxygen atom of the oxetane ring could act as acceptors, leading to the formation of chains or more complex networks.

Oxetane Ring Geometry: The oxetane ring is not perfectly planar and typically exhibits a puckered conformation to relieve ring strain. acs.org The degree of puckering in the subject molecule will be influenced by the substitution pattern.

A table of expected or comparative crystallographic parameters, based on data from similar structures, is provided below.

| Parameter | Expected Value/Feature | Basis for Prediction |

|---|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic | Common for small organic molecules |

| Space Group | Centrosymmetric (e.g., P2₁/c) for racemate | Common packing for racemic mixtures |

| C-O (alcohol) Bond Length | ~1.43 Å | Typical for secondary alcohols |

| C-C (alcohol) Bond Length | ~1.52 Å | Standard C-C single bond |

| C-F Bond Length | ~1.34 Å | Characteristic of trifluoromethyl groups |

| C-O-C (oxetane) Angle | ~92° | Based on substituted oxetanes acs.org |

| Intermolecular Interactions | O-H···O Hydrogen Bonding | Presence of hydroxyl group and oxetane oxygen |

Theoretical and Computational Studies of 2,2,2 Trifluoro 1 Oxetan 3 Yl Ethanol

Conformational Analysis and Energy Landscapes

Conformational analysis is fundamental to understanding a molecule's behavior, as its three-dimensional shape dictates its physical properties and biological interactions. The energy landscape of 2,2,2-trifluoro-1-(oxetan-3-yl)ethanol is primarily defined by the rotation around the single bond connecting the oxetane (B1205548) ring to the trifluoroethanolic carbon and the puckering of the four-membered oxetane ring itself.

The key degrees of freedom that determine the conformational landscape are:

Torsion Angle (τ): The dihedral angle around the C-C bond linking the oxetane ring and the trifluoroethyl group. Rotation around this bond will be influenced by steric hindrance between the bulky trifluoromethyl (-CF₃) group, the hydroxyl (-OH) group, and the oxetane ring.

Oxetane Ring Puckering: The oxetane ring is not planar and exists in a puckered conformation to relieve ring strain. This puckering creates different spatial arrangements of the substituent at the 3-position.

Computational scans of the potential energy surface would reveal several local energy minima corresponding to stable conformers. The global minimum is expected to be a structure that minimizes steric repulsion. For instance, conformers where the large -CF₃ group is positioned away from the oxetane ring would be energetically favored. Intramolecular hydrogen bonding between the hydroxyl proton and the oxetane ether oxygen could also play a role in stabilizing certain conformations, leading to a more complex energy landscape.

Table 1: Predicted Low-Energy Conformers of this compound

| Conformer | Key Feature | Predicted Relative Stability |

|---|---|---|

| Anti-periplanar | The -CF₃ group and the oxetane ring are positioned opposite to each other. | Likely the most stable due to minimal steric clash. |

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to elucidate the electronic properties of a molecule, providing insights into its reactivity and intermolecular interactions.

The electronic structure of this compound is heavily influenced by the presence of highly electronegative fluorine and oxygen atoms.

Atomic Charges: A Natural Bond Orbital (NBO) analysis would likely show a significant negative partial charge on the fluorine and oxygen atoms. The carbon atom of the -CF₃ group would carry a substantial positive charge, as would the carbon to which the hydroxyl group is attached. The acidic proton of the hydroxyl group would also be significantly positive.

Bond Polarization: The C-F and C-O bonds are expected to be highly polarized towards the fluorine and oxygen atoms, respectively. The O-H bond is also strongly polarized, contributing to the acidity of the alcohol. This charge distribution makes the molecule highly polar.

Frontier Molecular Orbital (FMO) theory is a key concept for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO is expected to be localized primarily on the lone pairs of the oxygen atoms—both the hydroxyl oxygen and the ether oxygen of the oxetane ring. This indicates that these sites are the most likely to interact with electrophiles.

LUMO: The LUMO represents the molecule's ability to accept electrons (electrophilicity). The LUMO is likely to be an antibonding σ* orbital associated with the C-O bonds within the strained oxetane ring or the C-F bonds. The low energy of this orbital, particularly due to the ring strain, would make the oxetane carbons susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Characteristics

| Molecular Orbital | Primary Location | Implied Reactivity |

|---|---|---|

| HOMO | Lone pairs of oxygen atoms (hydroxyl and ether) | Nucleophilic/basic character at oxygen centers. |

Computational Elucidation of Reaction Mechanisms

Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and intermediates.

A key transformation for this molecule is the ring-opening of the strained oxetane. This reaction can be catalyzed by either acids or bases. Computational analysis, particularly transition state searches, can elucidate the mechanism.

For an acid-catalyzed ring-opening, the mechanism would likely proceed as follows:

Protonation of the oxetane oxygen atom.

Nucleophilic attack on one of the adjacent carbons.

A transition state analysis using DFT would reveal the geometry and energy of the highest point along this reaction coordinate. The transition state would likely feature an elongated C-O bond in the oxetane ring and the incipient formation of a new bond with the incoming nucleophile, characteristic of an Sₙ2-type mechanism. researchgate.net Theoretical calculations can determine the activation energy barrier, providing a quantitative measure of the reaction rate. researchgate.net

The choice of solvent can dramatically influence reaction rates and mechanisms. rsc.org 2,2,2-Trifluoroethanol (B45653) (TFE) is a polar, strongly hydrogen-bond-donating, but poorly nucleophilic solvent. researchgate.net Studying the reactivity of this compound in a TFE-like environment provides insight into its behavior under conditions that can stabilize charged species.

Computational models can incorporate solvent effects either implicitly (using a polarizable continuum model) or explicitly (by including individual solvent molecules in the calculation). For the oxetane ring-opening reaction, a polar protic solvent like TFE would be expected to:

Stabilize the Transition State: In an Sₙ2 reaction, there is often charge separation in the transition state. The strong hydrogen-bonding ability of TFE would stabilize this charge development, thus lowering the activation energy and accelerating the reaction.

Facilitate Proton Transfer: In acid-catalyzed mechanisms, TFE can act as a proton shuttle, facilitating the initial protonation step.

Explicit solvent models would show specific hydrogen-bonding interactions between TFE molecules and the oxetane oxygen or a charged intermediate, providing a detailed molecular-level picture of the solvent's role.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a powerful computational methodology used to investigate the conformational landscape of molecules by simulating the atomic motions of a system over time. For this compound, MD simulations can provide detailed insights into the accessible conformations, their relative energies, and the dynamic transitions between them. This understanding is crucial as the three-dimensional structure of a molecule dictates its physicochemical properties and biological activity.

The conformational flexibility of this compound arises from two primary sources: the puckering of the oxetane ring and the rotation around the single bonds of the trifluoroethanol side chain.

Oxetane Ring Puckering:

The four-membered oxetane ring is not planar and exists in a puckered conformation to relieve ring strain. The degree of puckering can be influenced by the substituents on the ring. acs.orgutexas.edu For a 3-substituted oxetane like this compound, the puckering is expected to be more pronounced compared to an unsubstituted oxetane due to increased eclipsing interactions. acs.org X-ray crystallography studies on other 3,3-disubstituted oxetanes have shown that the substituents favor a synclinal gauche conformation, leading to a more puckered ring. MD simulations can map the energy potential of this puckering motion, identifying the most stable puckered states and the energy barriers between them.

Side Chain Conformations:

The trifluoroethanol side chain possesses rotational freedom around the C1-C(oxetane) and C1-C2 bonds. The conformational preferences of this side chain are influenced by a combination of steric hindrance from the bulky trifluoromethyl group, electrostatic interactions involving the polar hydroxyl and trifluoromethyl groups, and potential intramolecular hydrogen bonding between the hydroxyl hydrogen and the oxygen of the oxetane ring or one of the fluorine atoms. The interplay of these factors can lead to a complex conformational energy surface. For instance, studies on other fluoroalcohols have highlighted the significant role of intramolecular hydrogen bonding in determining conformational preferences.

Challenges in Molecular Dynamics Simulations:

A significant challenge in performing accurate MD simulations of this compound is the availability of reliable force field parameters. Standard force fields may not have accurate parameters for the oxetane ring, particularly when substituted with a fluorinated group. The development of custom force field parameters, often derived from quantum mechanical calculations, is likely necessary to accurately model the electrostatic and van der Waals interactions, as well as the torsional potentials governing bond rotations. nih.govnih.govuiuc.edu

Simulation Protocol and Analysis:

A typical MD simulation protocol for conformational sampling of this molecule would involve solvating a single molecule in a suitable solvent box (e.g., water or a less polar solvent to mimic different environments) and running the simulation for a sufficient length of time to ensure thorough sampling of the conformational space. Advanced sampling techniques, such as replica exchange molecular dynamics (REMD) or metadynamics, could be employed to overcome high energy barriers and accelerate the exploration of different conformations.

The resulting trajectory from the MD simulation can be analyzed to extract a wealth of information, including:

Potential Energy Surface (PES): A map of the energy of the molecule as a function of its conformational degrees of freedom (e.g., dihedral angles).

Dihedral Angle Distributions: Histograms showing the preferred rotational angles for the key rotatable bonds.

Radial Distribution Functions (RDFs): To understand the solvation structure and intermolecular interactions with the solvent.

Hydrogen Bonding Analysis: To quantify the extent and lifetime of intramolecular and intermolecular hydrogen bonds.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The future development of applications for 2,2,2-Trifluoro-1-(oxetan-3-yl)ethanol hinges on the availability of efficient and sustainable synthetic methods. Current approaches often rely on multi-step sequences that may not be ideal for large-scale production. Future research is anticipated to focus on the following areas:

Biocatalytic and Chemoenzymatic Approaches: The use of enzymes, such as ketoreductases and alcohol dehydrogenases, offers a green and highly selective route to chiral alcohols. nih.gov Future investigations could explore the enzymatic reduction of a suitable precursor, such as 3-(trifluoroacetyl)oxetane, to afford enantiomerically pure this compound. A chemoenzymatic strategy could also be employed, combining traditional chemical synthesis to create the precursor with a final enzymatic reduction step to install the chiral center with high fidelity. nih.gov

Catalytic Asymmetric Synthesis: The development of novel chiral catalysts for the asymmetric trifluoromethylation of oxetane-3-carboxaldehyde or the asymmetric reduction of 3-(trifluoroacetyl)oxetane is a promising avenue. Nickel-catalyzed asymmetric reductive cross-coupling reactions have shown success in the synthesis of other chiral trifluoromethyl alcohols and could be adapted for this purpose. acs.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, particularly for reactions involving hazardous reagents or intermediates. organic-chemistry.org The synthesis of this compound could be streamlined using a flow-based approach, potentially telescoping multiple reaction steps and minimizing purification requirements. beilstein-journals.orgresearchgate.net This would be particularly beneficial for managing the reactivity of organometallic reagents often used in trifluoromethylation reactions.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the formation of C-C bonds under mild conditions. Future research could explore the photocatalytic coupling of an oxetane-containing radical precursor with a trifluoromethyl source to construct the target molecule.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced environmental impact. | Screening and engineering of suitable ketoreductases or alcohol dehydrogenases. |

| Catalytic Asymmetry | Access to both enantiomers, potential for high catalytic turnover. | Design of novel chiral ligands and optimization of reaction conditions. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Development of integrated flow reactors for multi-step synthesis. |

| Photocatalysis | Mild reaction conditions, novel reaction pathways. | Identification of suitable photocatalysts and reaction partners. |

Exploration of Unprecedented Reaction Manifolds for Derivatization

The derivatization of this compound can unlock a vast chemical space for the development of new bioactive molecules and materials. Future research is expected to move beyond simple esterification and etherification to explore more complex and novel transformations.

Derivatization of the Trifluoromethyl Carbinol: The hydroxyl group of the trifluoromethyl carbinol offers a key handle for derivatization. While standard reactions are applicable, the electron-withdrawing nature of the trifluoromethyl group can influence reactivity.

Mitsunobu Reaction: This versatile reaction allows for the conversion of the alcohol to a wide range of functional groups with inversion of stereochemistry. organic-chemistry.orgwikipedia.org Future work could explore the use of various nucleophiles, including carboxylic acids, phenols, and nitrogen heterocycles, to generate diverse libraries of compounds. commonorganicchemistry.com

Etherification and Esterification: While seemingly straightforward, the development of highly efficient and selective methods for ether and ester formation will be crucial. This includes exploring novel catalytic systems that can overcome the potentially reduced nucleophilicity of the alcohol.

Glycosylation: The attachment of sugar moieties to the hydroxyl group could lead to novel glycosides with interesting biological properties.

Reactions Involving the Oxetane (B1205548) Ring: The strained four-membered ring of the oxetane is not merely a passive scaffold but can participate in a variety of chemical transformations.

Ring-Opening Reactions: Under acidic or Lewis acidic conditions, the oxetane ring can be opened by a variety of nucleophiles to afford 1,3-difunctionalized products. researchgate.netnih.gov This provides a powerful strategy for accessing linear scaffolds with defined stereochemistry.

[3+2] Cycloadditions: The oxetane ring can potentially act as a three-carbon component in cycloaddition reactions with suitable dipolarophiles, leading to the formation of five-membered heterocyclic systems.

C-H Functionalization: The direct functionalization of the C-H bonds of the oxetane ring would provide a highly atom-economical route to novel derivatives.

| Reaction Type | Target Functional Group | Potential Applications |

| Mitsunobu Reaction | Esters, ethers, azides, etc. | Library synthesis for drug discovery. |

| Oxetane Ring-Opening | 1,3-diols, amino alcohols, etc. | Access to diverse linear scaffolds. |

| [3+2] Cycloaddition | Five-membered heterocycles | Synthesis of novel heterocyclic systems. |

| C-H Functionalization | Alkylated/arylated oxetanes | Late-stage modification of complex molecules. |

Advanced Computational Modeling for Predictive Chemistry

In silico methods will be instrumental in accelerating the discovery and optimization of molecules incorporating the this compound motif.

Conformational Analysis: Understanding the preferred three-dimensional arrangement of the trifluoromethyl and oxetane groups is crucial for designing molecules with specific binding properties. Advanced computational techniques, such as quantum mechanics (QM) and molecular dynamics (MD) simulations, can provide detailed insights into the conformational landscape of this building block.

Prediction of Physicochemical Properties: Computational models can be used to predict key drug-like properties, such as solubility, lipophilicity (logP), and membrane permeability, for virtual libraries of derivatives. This will allow for the prioritization of synthetic targets with the most promising profiles.

Virtual Screening and Docking Studies: Once incorporated into larger scaffolds, the this compound motif can be subjected to virtual screening against biological targets of interest. Molecular docking simulations can predict the binding modes and affinities of these molecules, guiding the design of more potent and selective inhibitors or agonists.

| Computational Method | Research Goal | Expected Outcome |

| Quantum Mechanics (QM) | Accurate determination of conformational energies. | Understanding of the intrinsic conformational preferences. |

| Molecular Dynamics (MD) | Simulation of molecular motion in a biological environment. | Insight into dynamic behavior and interactions with solvent. |

| QSAR Modeling | Prediction of biological activity and physicochemical properties. | Prioritization of synthetic targets. |

| Molecular Docking | Prediction of binding modes and affinities. | Rational design of bioactive molecules. |

Design of Next-Generation Chemical Scaffolds Incorporating the this compound Motif

The unique combination of properties imparted by the trifluoromethyl and oxetane groups makes this compound an attractive building block for the design of novel chemical scaffolds with enhanced therapeutic potential.

Bioisosteric Replacement: The this compound moiety can be used as a bioisostere for other functional groups in known bioactive molecules. For example, it could replace a carboxylic acid or a gem-dimethyl group to improve metabolic stability or aqueous solubility.

Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized molecule, this compound is an ideal candidate for fragment-based screening campaigns. Hits identified from such screens can then be grown or linked to generate more potent lead compounds.

DNA-Encoded Libraries (DELs): The incorporation of this building block into DNA-encoded libraries will enable the rapid screening of billions of compounds against a wide range of biological targets.

Novel Polymer Materials: The hydroxyl group and the potential for ring-opening polymerization of the oxetane moiety suggest that this compound could be a valuable monomer for the synthesis of novel fluorinated polymers with unique thermal and optical properties.

The exploration of these future research directions will undoubtedly unlock the full potential of this compound as a versatile building block in both medicinal chemistry and materials science, leading to the development of next-generation therapeutics and advanced materials.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2,2,2-Trifluoro-1-(oxetan-3-yl)ethanol?

- Answer : The compound is primarily synthesized via oxetane ring formation. A common approach involves nucleophilic substitution at the oxetane oxygen, followed by trifluoroethyl group introduction. Enamine Ltd lists it as a building block for multi-step organic synthesis, suggesting its utility in modular frameworks . For analogous compounds (e.g., indole derivatives), Friedel-Crafts benzylation using iodine catalysis achieves yields of 65–98% .

Q. What spectroscopic and chromatographic techniques are used for characterization?

- Answer :

- 19F NMR : Critical for confirming trifluoromethyl group presence and monitoring reaction progress .

- IR Spectroscopy : Identifies hydroxyl (O-H) and oxetane ring vibrations (C-O-C) .

- TLC with Chiral Phases : For enantiomeric analysis, (S)-2,2,2-Trifluoro-1-(9-anthryl)ethanol is resolved using ethanol-water (80:20) on OPTI-TAC F254 plates (ΔRf = 0.17) .

Q. What safety precautions are necessary when handling this compound?

- Answer :

- Ventilation : Use fume hoods to avoid inhalation .

- PPE : Gloves and goggles to prevent skin/eye contact .

- Storage : Keep in sealed containers away from oxidizers and acids .

Advanced Research Questions

Q. How does catalyst selection influence selectivity in derivatization reactions?

- Answer : Catalyst choice critically impacts product distribution. For example:

- MIL-100(Sc,Fe) : Achieves 95% conversion with 52% selectivity for ketone products, minimizing byproducts (e.g., only 7 peaks in 19F NMR vs. unselective catalysts) .

- Iodine : Efficient for Friedel-Crafts benzylation of indole derivatives (98% yield) but may require optimization for oxetane analogs .

Q. What strategies resolve enantiomers of 2,2,2-trifluoroethanol derivatives?

- Answer :

- Chiral TLC : Baseline resolution of atropisomers (e.g., 1,1′-binaphthyl-2,2′-diamine) on 20 cm MCTA plates with ethanol-water .

- Chiral Stationary Phases (HPLC) : Effective for detecting 1% enantiomeric impurity in anthryl derivatives .

Q. How can competing reaction pathways be analyzed in trifluoroethanol-based syntheses?

- Answer :

- 19F NMR Tracking : Monitors fluorinated intermediates and byproducts (e.g., 7 unidentified peaks in unselective catalysis) .

- Kinetic Isotope Effects (KIEs) : Differentiate between electrophilic aromatic substitution and radical mechanisms in Friedel-Crafts reactions .

Q. What are the thermodynamic considerations for optimizing reaction conditions?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.